![molecular formula C23H26F2N2O2 B3446528 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide](/img/structure/B3446528.png)
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide
説明
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer growth and survival.
作用機序
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide works by inhibiting the activity of several protein kinases that are involved in cancer growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By inhibiting these enzymes, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that support tumor growth).
実験室実験の利点と制限
One of the main advantages of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide for lab experiments is its specificity for the targeted protein kinases, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that include 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in other types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in clinical trials.
科学的研究の応用
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the effectiveness of other cancer treatments such as chemotherapy.
特性
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMJQQBOLTMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。